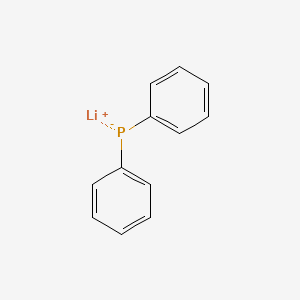

Lithium Diphenylphosphanide

Vue d'ensemble

Description

Lithium Diphenylphosphanide is a compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi . It is an air-sensitive solid that is used in the preparation of diphenylphosphino compounds .

Synthesis Analysis

The lithium, sodium, and potassium salts are prepared by reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals . They can also be obtained by deprotonation of diphenylphosphine . Another approach towards the synthesis of lithium diphenylphosphinites involves direct deprotonation of diphenylphosphine oxide with n BuLi and BePh 2, as well as via salt metathesis .Molecular Structure Analysis

Although treated as salts, alkali diphenylphosphides are highly aggregated in solution. They adopt polymeric structures as solids .Chemical Reactions Analysis

With water, the salts convert to diphenylphosphine: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH . With halocarbons, the salts react to give tertiary phosphines: (C6H5)2PM + RX → (C6H5)2PR + MX . When treated with metal halides, lithium diphenylphosphide gives transition metal phosphido complexes .Physical And Chemical Properties Analysis

Lithium Diphenylphosphanide has a molar mass of 192.13 g·mol −1 . It appears as a pale yellow solid . It reacts with water and is soluble in ethers and hydrocarbons .Applications De Recherche Scientifique

Synthesis of Diphenylphosphino Compounds

Lithium Diphenylphosphanide is used in the preparation of diphenylphosphino compounds . It contains lithium and the organophosphorus anion with the formula (C6H5)2PLi . It is an air-sensitive solid that, as an ether complex, appears as a dark red lithium salt .

Reactions with Water

When Lithium Diphenylphosphanide comes into contact with water, it converts to diphenylphosphine . This reaction is represented by the equation: (C6H5)2PLi + H2O → (C6H5)2PH + LiOH .

Reactions with Halocarbons

Lithium Diphenylphosphanide reacts with halocarbons to produce tertiary phosphines . The reaction can be represented as: (C6H5)2PM + RX → (C6H5)2PR + MX .

Formation of Transition Metal Phosphido Complexes

When treated with metal halides, Lithium Diphenylphosphanide forms transition metal phosphido complexes . These complexes have potential applications in various fields, including catalysis and materials science .

Use in Homogeneous Catalysis

In both extensive industrial processes and scientific research, homogeneous catalysis frequently employs phosphine ligands . Lithium Diphenylphosphanide, being a phosphine ligand, can be used in a variety of significant reactions .

Use in Cu-free Sonogashira and Suzuki–Miyaura Cross-Coupling Reactions

The catalytic activity of the palladium(II) phosphine aldehyde complexes, which can be synthesized using Lithium Diphenylphosphanide, was investigated in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions . This shows the potential of Lithium Diphenylphosphanide in facilitating important chemical reactions .

Mécanisme D'action

The exact mechanisms of action in lithium are unclear . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain . Lithium also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .

Safety and Hazards

Lithium Diphenylphosphanide is an air-sensitive solid . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

lithium;diphenylphosphanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYEGHEUWHKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392839 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium Diphenylphosphanide | |

CAS RN |

65567-06-8 | |

| Record name | Lithium diphenylphosphanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium diphenylphosphide solution | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Lithium Diphenylphosphanide interact with organometallic compounds like Digallium Subiodide?

A1: Lithium Diphenylphosphanide acts as a nucleophile, attacking the electrophilic Gallium centers in Digallium Subiodide []. This interaction results in the replacement of both iodine atoms in the Digallium Subiodide with two diphenylphosphanido groups, leading to the formation of a four-membered Ga2P2 heterocycle []. This reaction highlights the ability of Lithium Diphenylphosphanide to cleave Ga-Ga bonds and form new Ga-P bonds.

Q2: Can Lithium Diphenylphosphanide be used to introduce phosphorus-containing functional groups into organic molecules?

A2: Yes, Lithium Diphenylphosphanide readily reacts with halogenated organic compounds, enabling the introduction of diphenylphosphino groups []. For instance, it reacts with 1,2-bis(chloromethyl)heptalene, substituting the chlorine atoms with diphenylphosphino groups, ultimately yielding the corresponding bis-phosphine derivative []. This reaction showcases the potential of this reagent in synthesizing phosphorus-containing organic molecules.

Q3: Are there any challenges associated with using Lithium Diphenylphosphanide in synthesis?

A3: While a powerful reagent, Lithium Diphenylphosphanide can be challenging to handle. It is highly air-sensitive and the resulting phosphine products are prone to oxidation []. This necessitates conducting reactions under inert atmosphere conditions. Purification can also be challenging due to the compounds' sensitivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R,4S,5R,6R)-2-[[(3aR,4R,6R,6aR)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy]-5-acetamido-4-acetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1231906.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2-fluorophenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1231921.png)

![1-(4-Chlorophenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-4-pyrazolecarboxylic acid](/img/structure/B1231924.png)

![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)

![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)